molecular formula C19H20N4O4S B4354584 N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE

N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4354584
M. Wt: 400.5 g/mol
InChI Key: DNSCFZDGAYMRPK-UHFFFAOYSA-N
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Description

N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine . The resulting pyrazole is then subjected to further functionalization to introduce the nitro group and the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups onto the sulfonamide moiety .

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, nitro group, and benzenesulfonamide moiety.

Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-4-nitro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-21-13-12-17(20-21)15-22(14-11-16-5-3-2-4-6-16)28(26,27)19-9-7-18(8-10-19)23(24)25/h2-10,12-13H,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSCFZDGAYMRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE
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N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE
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N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE
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N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE
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N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE
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N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-N-PHENETHYL-1-BENZENESULFONAMIDE

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